Cas no 759-65-9 (diethyl 2-methyl-3-oxo-butanedioate)
diethyl 2-methyl-3-oxo-butanedioate Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-methyl-3-oxo-, 1,4-diethyl ester
- 2-Ethoxalylpropionic Acid Ethyl Ester
- Diethyl Methyloxalacetate
- 2-OXALPROPIONIC ACID DIETHYLESTER
- diethyl 2-methyl-3-oxobutanedioate
- Diethyl Oxalopropionate
- DIETHYL OXALPROPIONATE
- METHYLOXALACETIC ACID DIETHYL ESTER
- Diethyl 2-methyl-3-oxosuccinate
- Methyloxo-butanedioic acid diethyl ester
- NSC 33946
- Ethyl 2-Ethoxalylpropionate
- Diethyl methyloxobutanedioate
- Butanedioic acid, methyloxo-, diethyl ester
- Diethyl 3-methyl-2-oxosuccinate
- Ethyl alpha-ethoxalylpropionate
- Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
- Diethyl 2-methyloxosuccinate
- 1,4-diethyl 2-methyl-3-oxobutanedioate
- Propanoic acid, 2-(ethoxyoxoacetyl)-, ethyl ester
- Oxalacetic acid
- diethyl 2-methyl-3-oxo-butanedioate
- methyloxo-butanedioicacidiethylester
- DIETHYL 2-METHYL-2'-OXOSUCCINATE
- DIETHYL 2-OXALPROPIONATE
- O-6000
- 759-65-9
- NSC-33946
- Oxalacetic acid, methyl-, diethyl ester
- MFCD00009163
- SCHEMBL60410
- AI3-05834
- EINECS 212-071-7
- SY046328
- M0381
- HY-128720
- DS-9920
- Diethyl2-methyl-3-oxosuccinate
- NSC33946
- EN300-126196
- Diethyl oxalpropionate, purum, >=95.0% (GC)
- AKOS024015152
- Q27102127
- C04067
- Butanedioic acid, 2-methyl-3-oxo-, diethyl ester
- FT-0632899
- HYL 2-METHYL-3-OXOSUCCINATE
- Oxalacetic acid, methyl-, diethyl ester (8CI)
- DTXSID50883562
- DIETHYL-2-METHYL-3-OXOSUCCINATE
- 1,4-Butanedioic acid, 3-methyl-2-oxo-, diethyl ester
- s6012
- F19543
- CS-0012602
- Z1269118429
- Diethyl oxalpropionate, >=95%
- NS00042179
- CHEBI:16879
- Ethyl .alpha.-ethoxalylpropionate
- STL183349
- DB-056002
-
- MDL: MFCD00009163
- Inchi: 1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3
- InChI Key: OQOCQBJWOCRPQY-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C)C(=O)C(OCC)=O
- BRN: 1783697
Computed Properties
- Exact Mass: 202.08400
- Monoisotopic Mass: 202.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
Experimental Properties
- Color/Form: Colorless oily liquid
- Density: 1.073 g/mL at 25 °C(lit.)
- Melting Point: Not available
- Boiling Point: 138 °C/23 mmHg(lit.)
- Flash Point: Fahrenheit: 206.6 ° f
Celsius: 97 ° c - Refractive Index: n20/D 1.432(lit.)
- Solubility: 可溶于氯仿(少许)、己烷(少许)、甲醇(少许)
- PSA: 69.67000
- LogP: 0.31780
- Solubility: Not determined
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- pka: 9.30±0.46(Predicted)
diethyl 2-methyl-3-oxo-butanedioate Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- Storage Condition:Sealed in dry,Room Temperature
diethyl 2-methyl-3-oxo-butanedioate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
diethyl 2-methyl-3-oxo-butanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155389-100g |
diethyl 2-methyl-3-oxo-butanedioate |
759-65-9 | 96% | 100g |
¥1259.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155389-25G |
diethyl 2-methyl-3-oxo-butanedioate |
759-65-9 | 96% | 25g |
¥659.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155389-5g |
diethyl 2-methyl-3-oxo-butanedioate |
759-65-9 | 96% | 5g |
¥315.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S6012-25ul |
Methyloxalacetic acid diethyl ester |
759-65-9 | 98.55% | 25ul |
¥795.22 | 2023-09-15 | |
| ChemScence | CS-0012602-500mg |
Diethyl oxalpropionate |
759-65-9 | 500mg |
$50.0 | 2022-04-26 | ||
| TRC | D444685-5g |
Diethyl Oxalopropionate |
759-65-9 | 5g |
$ 138.00 | 2023-09-07 | ||
| TRC | D444685-10g |
Diethyl Oxalopropionate |
759-65-9 | 10g |
$ 161.00 | 2023-09-07 | ||
| TRC | D444685-25g |
Diethyl Oxalopropionate |
759-65-9 | 25g |
$ 305.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 137766-25G |
diethyl 2-methyl-3-oxo-butanedioate |
759-65-9 | 25g |
¥575.08 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 137766-100G |
diethyl 2-methyl-3-oxo-butanedioate |
759-65-9 | 100g |
¥1588.37 | 2023-12-10 |
diethyl 2-methyl-3-oxo-butanedioate Suppliers
diethyl 2-methyl-3-oxo-butanedioate Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on diethyl 2-methyl-3-oxo-butanedioate
Diethyl 2-Methyl-3-oxo-butanedioate: An Overview of a Versatile Compound (CAS No. 759-65-9)
Diethyl 2-methyl-3-oxo-butanedioate (CAS No. 759-65-9) is a multifaceted organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as diethyl 2-methyl-3-oxosuccinate, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of diethyl 2-methyl-3-oxo-butanedioate.
Molecular Structure and Properties
Diethyl 2-methyl-3-oxo-butanedioate (C11H16O5) is a colorless liquid with a molecular weight of approximately 240.24 g/mol. The compound features a central ketone group flanked by two ester functionalities, making it highly reactive and versatile in various chemical reactions. The presence of the methyl group adds an additional layer of complexity to its structure, influencing its physical and chemical properties.
The compound exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around -10°C, and it has a boiling point of approximately 180°C at reduced pressure. These properties make it suitable for use in a wide range of chemical processes and reactions.
Synthesis Methods
The synthesis of diethyl 2-methyl-3-oxo-butanedioate can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity and yield.
An alternative approach involves the reaction of ethyl malonate with acetone in the presence of an acid catalyst such as sulfuric acid. This method is particularly advantageous due to its simplicity and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.
Applications in Chemistry and Biochemistry
Diethyl 2-methyl-3-oxo-butanedioate finds extensive use in various chemical and biochemical applications due to its reactivity and functional versatility. In organic synthesis, it serves as an important intermediate for the preparation of more complex molecules. For instance, it can be used in the synthesis of chiral compounds through asymmetric catalysis, which is crucial for the development of enantiomerically pure pharmaceuticals.
In biochemistry, diethyl 2-methyl-3-oxo-butanedioate has been studied for its potential role in metabolic pathways. Research has shown that it can act as a substrate for certain enzymes involved in fatty acid metabolism, making it a valuable tool for studying enzyme kinetics and mechanism. Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and materials science.
Potential Applications in Pharmaceutical Research
The pharmaceutical industry has shown significant interest in diethyl 2-methyl-3-oxo-butanedioate due to its potential therapeutic applications. Recent studies have explored its use as a prodrug precursor for the delivery of active pharmaceutical ingredients (APIs). Prodrugs are inactive compounds that are converted into their active form within the body through metabolic processes, offering improved bioavailability and reduced side effects.
In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of diethyl 2-methyl-3-oxo-butanedioate could enhance the solubility and stability of poorly soluble drugs, thereby improving their pharmacokinetic properties. This finding has significant implications for the development of new drug formulations with enhanced therapeutic efficacy.
Safety Considerations and Environmental Impact
Safety is a paramount concern in the handling and use of any chemical compound. While diethyl 2-methyl-3-oxo-butanedioate is generally considered safe when handled under appropriate conditions, it is important to follow standard safety protocols to minimize risks. Proper personal protective equipment (PPE) should be worn during handling, and adequate ventilation should be ensured to prevent inhalation exposure.
In terms of environmental impact, recent research has focused on developing more sustainable synthesis methods that reduce waste generation and minimize environmental footprint. Green chemistry principles are increasingly being applied to ensure that the production and use of compounds like diethyl 2-methyl-3-oxo-butanedioate are environmentally responsible.
Conclusion
Diethyl 2-methyl-3-oxo-butanedioate (CAS No. 759-65-9) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique molecular structure and reactivity make it an invaluable intermediate for synthetic processes and a promising candidate for drug development. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific fields.
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